molecular formula C6H12ClNO B15123772 (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride

(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B15123772
M. Wt: 149.62 g/mol
InChI Key: YNVTZOIAXSPRQO-UHFFFAOYSA-N
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Description

(1R,2R,4S)-rel-7-azabicyclo[221]heptan-2-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    7-azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic features but lacking the hydroxyl group.

    2-azabicyclo[2.2.1]heptane: Another related compound with a different nitrogen positioning within the bicyclic structure.

Uniqueness

(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group within its bicyclic structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTZOIAXSPRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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